2-Bicyclo[2.1.1]hexanylmethanamine
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Overview
Description
2-Bicyclo[211]hexanylmethanamine is a compound that features a bicyclic structure, specifically a bicyclo[211]hexane ring system, with a methanamine group attached
Mechanism of Action
Mode of Action
The mode of action of 2-Bicyclo[21It is known that the compound interacts with its targets via a photocatalytic cycloaddition reaction . This interaction results in the formation of new building blocks, expanding the chemical space accessible to the compound .
Biochemical Pathways
The biochemical pathways affected by 2-Bicyclo[21The compound is known to participate in [2 + 2] cycloaddition reactions, which could potentially affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bicyclo[2.1.1]hexanylmethanamine are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2-Bicyclo[21It is known that the compound can facilitate the construction of a variety of functionalized spiro-bicyclo[211]hexanes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light exposure and temperature can affect the photocatalytic cycloaddition reactions that the compound participates in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine typically involves the construction of the bicyclo[2.1.1]hexane core followed by the introduction of the methanamine group. One common method to prepare the bicyclo[2.1.1]hexane core is through a [2+2] cycloaddition reaction. For instance, photochemical [2+2] cycloaddition of alkenes can be employed to form the bicyclic structure . This reaction often requires specific conditions such as the use of a mercury lamp and specialized glassware .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Photocatalytic cycloaddition reactions have been explored for the efficient synthesis of polysubstituted bicyclo[2.1.1]hexanes, which can then be functionalized to introduce the methanamine group . These methods are designed to be operationally simple and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bicyclo[2.1.1]hexanylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Bicyclo[2.1.1]hexanylmethanamine has several applications in scientific research:
Comparison with Similar Compounds
2-Bicyclo[2.1.1]hexanylmethanamine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of phenyl rings, bicyclo[1.1.1]pentane offers similar conformational rigidity but with a different ring size.
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.1]heptane:
The uniqueness of this compound lies in its specific ring size and the presence of the methanamine group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-bicyclo[2.1.1]hexanylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZRMPNXGRZEFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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